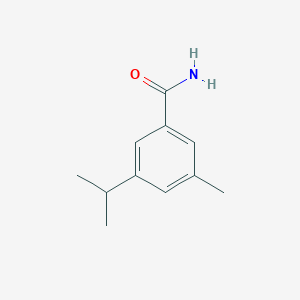

3-Isopropyl-5-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-methyl-5-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H15NO/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H2,12,13) |

InChI Key |

UXJPURZXXZUCHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N)C(C)C |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for Benzamide Derivative Elaboration

Classical and Modern Amide Bond Formation Techniques

The creation of the amide bond is one of the most fundamental and frequently performed transformations in organic chemistry. researchgate.net The challenge lies in activating the carboxylic acid moiety towards nucleophilic attack by an amine.

Carbodiimides are highly effective coupling reagents used to facilitate the formation of amides from carboxylic acids and amines by acting as dehydrating agents. wikipedia.org The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (or ammonia (B1221849) for a primary amide like 3-isopropyl-5-methylbenzamide), yielding the desired amide and a urea (B33335) byproduct. wikipedia.orgnih.gov

Commonly used carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgnih.gov The use of EDC is often preferred due to the ease of removing its urea byproduct by aqueous extraction. luxembourg-bio.com To enhance efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or l-hydroxy-7-azabenzotriazole (HOAt) are frequently incorporated. nih.govluxembourg-bio.com These additives can trap the O-acylisourea to form an active ester, which then reacts with the amine, leading to higher yields and reduced racemization in chiral substrates. luxembourg-bio.com

| Reagent | Acronym | Key Characteristics | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, widely used, high-yielding. wikipedia.org | Dicyclohexylurea (DCU), poorly soluble in most organic solvents. wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, facilitating easy workup. nih.govluxembourg-bio.com | Water-soluble urea derivative. luxembourg-bio.com |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid, often used when DCU solubility is an issue. nih.gov | Diisopropylurea, more soluble than DCU. |

This table summarizes common carbodiimide reagents used in amide synthesis.

In the quest for more sustainable and milder synthetic routes, numerous alternatives to stoichiometric coupling reagents have been developed. These can be broadly categorized into metal-free and catalytic methods. nih.govunimi.it

Metal-Free Approaches: Metal-free transamidation, the direct conversion of one amide to another by reaction with an amine, has gained prominence. nih.govresearchgate.net These reactions can be mediated by strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) at room temperature, showing high selectivity. researchgate.net Other metal-free methods involve the use of organocatalysts, such as l-proline (B1679175) or boric acid, to catalyze the direct amidation of carboxylic acids. catalyticamidation.infomdpi.com Boron-based reagents, like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven to be effective catalysts for direct amide formation under relatively mild conditions, tolerating a wide range of functional groups. catalyticamidation.infoacs.org

Catalytic Methods: A variety of metal catalysts have been employed for amide synthesis. These methods often allow for the use of different starting materials, such as alcohols or aldehydes, expanding the synthetic toolkit. core.ac.uk For instance, oxidative amidation can convert benzylamines or benzyl (B1604629) cyanides directly into benzamides using an iodine-TBHP system under metal-free conditions or with transition-metal catalysts. researchgate.netacs.org Other catalytic systems for transamidation reactions include those based on iron, copper, and zirconium, which can facilitate the reaction under milder conditions than uncatalyzed thermal methods. mdpi.comrsc.org

| Method Type | Catalyst/Reagent Example | Starting Materials | Key Features |

| Metal-Free Transamidation | LiHMDS, KOtBu nih.govresearchgate.net | Amide + Amine | High selectivity, mild room temperature conditions. researchgate.net |

| Boron-Catalyzed Amidation | Boric Acid, B(OCH₂CF₃)₃ catalyticamidation.infoacs.org | Carboxylic Acid + Amine | Avoids stoichiometric activators, often requires water removal. acs.org |

| Oxidative Amidation | I₂-TBHP acs.org | Benzylamine or Aldehyde + Amine | Direct conversion from more reduced starting materials. acs.orgrsc.org |

| Metal-Catalyzed Transamidation | Cu(OAc)₂, Cp₂ZrCl₂ rsc.org | Amide + Amine | Good substrate tolerability, milder temperatures than thermal methods. rsc.org |

This table presents a selection of modern alternative amidation protocols.

Synthesis of Substituted Benzamide (B126) Scaffolds

The synthesis of this compound first requires the preparation of its precursor, 3-isopropyl-5-methylbenzoic acid. This involves the regioselective introduction of the alkyl substituents onto the benzene (B151609) ring.

Achieving a specific 1,3,5-substitution pattern on a benzene ring, as required for this compound, is a significant synthetic challenge. The electronic properties of existing substituents direct the position of subsequent functionalizations. Direct electrophilic aromatic substitution on a monosubstituted benzene ring typically yields ortho- and para-isomers. Therefore, a multi-step strategy is necessary.

One potential route could begin with a Friedel-Crafts carboxamidation of 1-isopropyl-3-methylbenzene using an aminocarbonyl equivalent like cyanoguanidine in the presence of a superacid, which can direct functionalization to the para-position relative to the activating alkyl groups. nih.gov However, controlling regioselectivity can be difficult.

A more controlled approach involves building the substitution pattern sequentially. For example, methods using directing groups can achieve regioselectivity at positions that are not electronically favored, such as the meta-position. nih.gov While many directing group strategies focus on ortho-functionalization, recent advances have enabled remote C-H functionalization at meta and para positions. nih.govmdpi.com

The introduction of the isopropyl and methyl groups onto the aromatic ring is typically accomplished through established reactions such as Friedel-Crafts alkylation or acylation.

A plausible synthetic pathway for the precursor 3-isopropyl-5-methylbenzoic acid could start from m-xylene (B151644) (1,3-dimethylbenzene).

Friedel-Crafts Acylation: m-Xylene can be acylated with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The two methyl groups are ortho, para-directing, and for steric reasons, the acylation will predominantly occur at the 4-position, yielding 2,4-dimethylacetophenone.

Oxidation: The methyl ketone can be oxidized to a carboxylic acid via the haloform reaction (e.g., using NaOH and Br₂) to produce 2,4-dimethylbenzoic acid.

Introduction of the Isopropyl Group: Direct isopropylation of this benzoic acid is challenging due to the deactivating nature of the carboxyl group. A more viable strategy would involve starting with a different precursor, such as 3,5-dimethylaniline, and converting the amino group into the desired carboxyl functionality via a Sandmeyer reaction (diazotization followed by reaction with a cyanide salt and subsequent hydrolysis). The resulting 3,5-dimethylbenzoic acid could then be subjected to a Friedel-Crafts alkylation to introduce the isopropyl group, though regioselectivity would still be a concern.

An alternative and more direct route involves the electrophilic aromatic substitution of arenes with cyanoguanidine, which can directly yield primary benzamides. nih.gov Starting with 1-isopropyl-3-methylbenzene, this reaction could potentially yield a mixture of benzamide isomers, from which the desired this compound might be isolated.

Optimization of Reaction Conditions and Yields for Target Benzamide Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final benzamide product. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst loading, and reaction time. researchgate.net

For example, in a study on the decomposition of benzoylthioureas to benzamides using an iodine-alumina catalyst, the reaction conditions were systematically optimized. researchgate.net It was found that increasing the catalyst from 10 mol% to 20 mol% improved the yield. Performing the reaction under solvent-free conditions at 110 °C provided the highest yield of 82%. researchgate.net

Another study on the phenolysis of benzamide using a heterogeneous CeO₂ catalyst demonstrated the importance of optimizing multiple parameters. researchgate.net The yield of the resulting phenyl benzoate (B1203000) was evaluated as a function of the amount of catalyst, temperature, solvent, and reaction time to find the ideal conditions. researchgate.net

Table of Reaction Optimization for a Model Benzamide Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I₂-Al₂O₃ (10) | Water | Room Temp | 24 | 25 |

| 2 | I₂-Al₂O₃ (10) | Dichloromethane | Reflux | 12 | 45 |

| 3 | I₂-Al₂O₃ (20) | Toluene | Reflux | 10 | 74 |

| 4 | I₂-Al₂O₃ (20) | None (Solvent-free) | 110 | 2 | 82 |

| 5 | I₂-Al₂O₃ (30) | None (Solvent-free) | 110 | 2 | 83 |

Data adapted from a study on N-(pyridin-2-yl)benzamide synthesis to illustrate the impact of reaction condition optimization. researchgate.net This table shows that a solvent-free condition with 20 mol% catalyst at 110°C provides the optimal yield.

For the synthesis of this compound, a similar systematic optimization of the chosen amidation protocol would be necessary. This would involve screening different catalysts, solvents, and temperatures to maximize the conversion of 3-isopropyl-5-methylbenzoic acid to the target amide while minimizing byproduct formation.

Purification and Isolation Techniques for Synthetic Benzamide Products

The purification and isolation of the target compound from a reaction mixture is a critical step in synthetic organic chemistry, directly impacting the final product's purity, yield, and suitability for further applications. For benzamide derivatives, including this compound, the selection of an appropriate purification strategy depends on several factors, such as the physical state of the product (solid or liquid), its polarity, and the nature of the impurities present. The most common and effective techniques employed are crystallization and chromatography.

Crystallization

Crystallization is a primary and often preferred method for the purification of solid benzamide derivatives. This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For amides, which are often polar, polar solvents are generally effective. biotage.com

Commonly used solvents for the recrystallization of benzamide derivatives include:

Alcohols (e.g., Ethanol (B145695), Isopropanol): Ethanol is frequently used for recrystallizing substituted benzamides. For instance, a series of 3,5-disubstituted benzamide derivatives were successfully purified by recrystallization from ethyl alcohol. nih.gov

Acetonitrile (B52724): This solvent can yield very good results and may be an alternative to chromatographic methods. biotage.com

Water: Hot aqueous solutions have been used for the crystallization of benzamide itself. ksu.kz

Solvent Mixtures: When a single solvent does not provide the desired solubility profile, a solvent pair can be employed. A common pair is ethanol-water, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (water) is added to induce crystallization. researchgate.net

The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the benzamide derivative decreases, leading to the formation of crystals, while the impurities, present in smaller concentrations, remain in the solution (mother liquor). Subsequent filtration separates the purified crystals. The efficiency of recrystallization is influenced by the choice of solvent, with some solvents leading to higher yield losses than others. For example, recrystallization from anhydrous ethanol can result in greater losses compared to isopropanol (B130326) or an ethanol/water mixture. researchgate.net

Chromatographic Methods

When crystallization is not feasible or fails to remove impurities effectively, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase (commonly silica (B1680970) gel). nih.gov It is a widely used technique for the purification of synthetic intermediates and final products in organic chemistry. chromservis.eu The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is crucial for achieving good separation. mdpi.comhplcvials.com

In the synthesis of a series of N-alkyl-3,5-dinitrobenzamides, for example, the crude products were purified by column chromatography on silica gel. hplcvials.com The elution was performed using a gradient of hexane and ethyl acetate, which successfully yielded the target compounds with high purity. hplcvials.com

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity or for separating complex mixtures of closely related compounds, preparative HPLC is the method of choice. plantaanalytica.comresearchgate.net It operates on similar principles to flash chromatography but utilizes smaller stationary phase particles and much higher pressures, resulting in superior resolution. plantaanalytica.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is particularly common for purifying benzamides and other drug-like molecules. researchgate.net In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water. nih.gov To improve peak shape and resolution, especially for basic or acidic compounds, additives like formic acid or trifluoroacetic acid are often included in the mobile phase. nih.govresearchgate.net While highly effective, preparative HPLC is generally more expensive and has a lower sample capacity compared to flash chromatography, making it more suitable for final purification steps or for smaller scale work. biotage.complantaanalytica.com In some cases, flash chromatography is used as an initial purification step, followed by preparative HPLC to achieve the final desired purity. biotage.com

Detailed Research Findings

The effectiveness of purification techniques is best illustrated through specific experimental data. While data for this compound is not extensively published, research on structurally similar compounds provides valuable insights into the expected outcomes of various purification methods.

Table 1: Recrystallization Data for Substituted Benzamides

| Compound Class | Recrystallization Solvent | Purity | Yield | Reference |

| 3,5-Disubstituted Benzamides | Ethyl Alcohol | High (implied) | Not specified | nih.gov |

| N-Aryl-N-(2-oxo-2-arylethyl) benzamides | Ethanol | High (for X-ray) | Not specified | |

| Pyrazole-pyrimidine derivatives | Isopropanol | High (implied) | ~70-80% | researchgate.net |

| Pyrazole-pyrimidine derivatives | Ethanol | High (implied) | ~40-60% | researchgate.net |

| Pyrazole-pyrimidine derivatives | Ethanol/Water (2:1) | High (implied) | ~70-80% | researchgate.net |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoylthiourea | Ethanol | High (for X-ray) | Not specified |

Interactive Data Table 1: Recrystallization Data for Substituted Benzamides

| Compound Class | Recrystallization Solvent | Purity | Yield | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Benzamides | Ethyl Alcohol | High (implied) | Not specified | nih.gov |

| N-Aryl-N-(2-oxo-2-arylethyl) benzamides | Ethanol | High (for X-ray) | Not specified | |

| Pyrazole-pyrimidine derivatives | Isopropanol | High (implied) | ~70-80% | researchgate.net |

| Pyrazole-pyrimidine derivatives | Ethanol | High (implied) | ~40-60% | researchgate.net |

| Pyrazole-pyrimidine derivatives | Ethanol/Water (2:1) | High (implied) | ~70-80% | researchgate.net |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoylthiourea | Ethanol | High (for X-ray) | Not specified |

Table 2: Chromatographic Purification Data for Substituted Benzamides

| Compound | Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity | Yield | Reference |

| N-octyl-3,5-dinitrobenzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | 43% | hplcvials.com |

| N-decyl-3,5-dinitrobenzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | Not specified | hplcvials.com |

| N-octyl-3-nitro-5-(trifluoromethyl)benzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | 35% | hplcvials.com |

| Aromatic Amides from Lignin Derivatives | Column Chromatography | Silica | Pentane-Ethyl Acetate | High (for NMR) | 80% (gram scale) | |

| Piperine (Amide Alkaloid) | Preparative HPLC | Not specified | Not specified | >97% | >93% |

Interactive Data Table 2: Chromatographic Purification Data for Substituted Benzamides

| Compound | Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| N-octyl-3,5-dinitrobenzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | 43% | hplcvials.com |

| N-decyl-3,5-dinitrobenzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | Not specified | hplcvials.com |

| N-octyl-3-nitro-5-(trifluoromethyl)benzamide | Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (gradient) | 99.5% (by HPLC) | 35% | hplcvials.com |

| Aromatic Amides from Lignin Derivatives | Column Chromatography | Silica | Pentane-Ethyl Acetate | High (for NMR) | 80% (gram scale) | |

| Piperine (Amide Alkaloid) | Preparative HPLC | Not specified | Not specified | >97% | >93% |

These tables demonstrate that both crystallization and chromatography are highly effective for purifying benzamide derivatives. Column chromatography using a hexane:ethyl acetate system on silica gel can consistently produce products with greater than 99% purity as determined by HPLC analysis. hplcvials.com Recrystallization is also a powerful technique, though the yield can be sensitive to the choice of solvent. researchgate.net The ultimate choice of method, or combination of methods, will be dictated by the specific separation challenge at hand, balancing the need for purity with practical considerations of yield, scale, and cost.

Advanced Spectroscopic and Crystallographic Characterization of Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including benzamide (B126) derivatives. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the proton environments in 3-Isopropyl-5-methylbenzamide. The spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl group protons (both the methine and methyl protons), the methyl group protons on the benzene (B151609) ring, and the amide (-CONH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide crucial information about the connectivity of the molecule. For instance, the aromatic protons would likely appear as a complex multiplet in the downfield region, while the isopropyl and methyl protons would be found in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the isopropyl and methyl groups would be characteristic. For example, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed structural connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign which protons are adjacent to each other. For example, it would show a correlation between the methine proton and the methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-proton bonds by correlating the ¹H and ¹³C signals of directly attached atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) carbon-proton couplings. This would be essential for confirming the substitution pattern on the benzene ring by showing correlations between the aromatic protons and the carbons of the isopropyl and methyl substituents, as well as the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Amide Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

N-H stretching: The amide N-H stretches typically appear as two bands in the region of 3400-3100 cm⁻¹.

C=O stretching (Amide I band): This is a very strong and characteristic absorption for amides, usually found between 1680 and 1630 cm⁻¹.

N-H bending (Amide II band): This band appears in the range of 1640-1550 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C stretching: These vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would be characteristic of the structure. Expected fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, followed by the loss of carbon monoxide (CO). The presence of the isopropyl and methyl groups would also lead to specific fragmentation patterns, such as the loss of a methyl radical or a propyl radical.

X-ray Crystallography and Crystal Engineering of Benzamide Structures

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformational details, and the absolute configuration of chiral centers. The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to generate an electron density map, from which the atomic positions can be determined.

A hypothetical single crystal analysis of this compound would be expected to provide precise measurements of bond lengths and angles, the torsion angle between the phenyl ring and the amide group, and the conformation of the isopropyl group. This data is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Representative Crystallographic Data for a Benzamide Derivative (Benzamide)

| Parameter | Value |

| Compound | Benzamide |

| Formula | C₇H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.59 |

| b (Å) | 5.01 |

| c (Å) | 21.93 |

| **β (°) ** | 90.75 |

| Reference | capes.gov.bracs.org |

| Note: This table presents data for the parent compound, benzamide, to illustrate the type of information obtained from a single crystal X-ray diffraction study. |

Powder X-ray Diffraction for Polymorph Analysis and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. This makes PXRD an invaluable tool for identifying crystalline compounds, assessing sample purity, and, crucially, for the analysis of polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. In the context of benzamides, polymorphism has been a subject of significant study. For example, the metastable polymorph of benzamide was successfully characterized using high-resolution powder diffraction data, resolving a long-standing question in the field. bldpharm.com Studies on fluorinated benzamides have also employed PXRD to understand how substitution can suppress disorder and influence crystal packing. acs.org

For this compound, a PXRD analysis would be the primary method to screen for and identify different polymorphic forms that may arise under various crystallization conditions. Each polymorph would produce a distinct diffraction pattern, allowing for their individual characterization and the study of their relative stabilities.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Phase of a Benzamide Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.1 | 4.02 | 75 |

| 25.8 | 3.45 | 50 |

| Note: This table is a hypothetical representation of PXRD data. The actual data would be specific to a particular crystalline form of a compound. |

Hydrogen Bonding Networks and Intermolecular Interactions in Benzamide Crystals

The solid-state structure of benzamide derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a paramount role. The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust hydrogen-bonded assemblies.

Beyond the classic N-H···O interactions, other weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can also contribute to the stability of the crystal lattice. The presence of isopropyl and methyl substituents in this compound would introduce additional possibilities for such weak interactions, influencing the fine details of the crystal packing. For instance, computational studies on related systems have highlighted the potential for methyl groups to participate in weak hydrogen bonds. nih.gov The interplay of these various intermolecular forces ultimately determines the final crystal structure. A comprehensive analysis of these interactions, typically performed in conjunction with single crystal X-ray diffraction, is essential for a complete understanding of the solid-state properties of any benzamide derivative.

Table 3: Common Intermolecular Interactions in Benzamide Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | Amide N-H | Carbonyl O | 2.8 - 3.2 |

| C-H···O | Aromatic/Alkyl C-H | Carbonyl O | 3.0 - 3.8 |

| C-H···π | Aromatic/Alkyl C-H | Phenyl Ring | 3.2 - 3.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

| Note: The distances are typical ranges and can vary depending on the specific chemical environment. |

Computational Chemistry and in Silico Approaches in Benzamide Derivative Research

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular orbitals of benzamide (B126) derivatives. nih.govacs.orgscispace.com These calculations provide a fundamental understanding of the chemical reactivity and stability of these molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity and lower stability, as electrons can be more easily excited to a higher energy level. irjweb.comresearchgate.net

For benzamide, the HOMO and LUMO orbitals and their energy gap can be calculated to predict its electronic transitions. researchgate.net This analysis helps in understanding the intramolecular charge transfer that can occur within the molecule. scispace.comirjweb.com Various electronic properties, such as ionization potential, electron affinity, global hardness, and global softness, can be derived from HOMO and LUMO energies, providing a comprehensive picture of the molecule's electronic behavior. nih.gov

Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis

| Property | Description | Significance in Benzamide Research |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity, stability, and polarizability. A smaller gap often implies higher reactivity. irjweb.com |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Helps in understanding the molecule's behavior in redox reactions. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Provides insight into the molecule's ability to act as an oxidizing agent. |

| Global Hardness | A measure of a molecule's resistance to change in its electron distribution. | A larger HOMO-LUMO gap generally corresponds to greater hardness. |

| Global Softness | The reciprocal of global hardness. | A smaller HOMO-LUMO gap generally corresponds to greater softness and higher reactivity. |

The biological activity of benzamide derivatives is often dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This creates an "energy landscape" that describes the molecule's flexibility and preferred shapes. nih.govnih.gov

Computational methods can be used to explore the accessible conformational space of benzamide derivatives. scispace.comrsc.org By calculating the relative energies of different conformers, researchers can identify the lowest-energy structures, which are most likely to be present under physiological conditions. mdpi.com This information is critical for understanding how these molecules interact with their biological targets. For instance, the conformation of a benzamide derivative can determine how well it fits into the binding site of a protein. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a benzamide derivative, will bind to a receptor protein. mdpi.com

Molecular docking simulations can predict the binding mode of benzamide derivatives within the active site of a biological receptor. nih.govnih.gov This allows researchers to visualize the interactions between the ligand and the protein at an atomic level. researchgate.net Key interactions that contribute to binding affinity, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be identified. mdpi.com

For example, a study on benzamide analogues as FtsZ inhibitors used molecular docking to show crucial hydrogen bond interactions with specific amino acid residues in the active site of the FtsZ protein. tandfonline.com Similarly, docking studies of benzamide derivatives with the DNA gyrase B of S. aureus revealed hydrogen bonding interactions that contribute to their inhibitory activity. mdpi.com

Table 2: Common Interactions Identified in Molecular Docking of Benzamide Derivatives

| Interaction Type | Description | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Aspartate, Glutamate, Histidine, Arginine, Lysine (B10760008) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules or groups. | Aspartate, Glutamate, Lysine, Arginine, Histidine |

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a receptor. nih.gov They calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. researchgate.net These scores help in ranking different benzamide derivatives based on their predicted potency. researchgate.net

To ensure the reliability of docking results, it is essential to validate the docking protocol. researchgate.net This is often done by redocking a known ligand (co-crystallized ligand) into the receptor's binding site and comparing the predicted pose with the experimentally determined one. The root-mean-square deviation (RMSD) between the docked and experimental poses is a common metric for validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comscirp.org For benzamide analogues, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.gov

These descriptors can be physicochemical, electronic, or structural in nature. A statistically significant QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. archivepp.comnih.gov For instance, a 3D-QSAR model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, which showed a good correlation between the predicted and experimental activities. tandfonline.com Another study on benzamide derivatives as glucokinase activators utilized 3D-QSAR to determine the essential features required for their activity. nih.gov These models provide valuable insights into the structural requirements for potent biological activity and guide the design of new and more effective benzamide-based therapeutic agents. nih.gov

Descriptor Calculation and Selection

The foundation of a robust Quantitative Structure-Activity Relationship (QSAR) model lies in the meticulous calculation and selection of molecular descriptors. nih.gov These descriptors are numerical values that characterize specific properties of a molecule's structure. For benzamide derivatives, a wide array of descriptors are calculated to capture the nuances of their chemical features.

The process begins with the generation of 2D or 3D structures of the benzamide molecules, which are then optimized to their lowest energy state using computational methods like Density Functional Theory (DFT). biolscigroup.usresearchgate.net DFT is frequently employed as it effectively generates a variety of molecular properties for QSAR studies. biolscigroup.us Once the structures are optimized, software packages are used to calculate hundreds of descriptors. nih.govnih.gov

Common categories of descriptors calculated for benzamide derivatives include:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moment (μ). biolscigroup.usresearchgate.net

Topological Descriptors: These are 2D descriptors based on the connectivity of atoms in the molecule, reflecting its size, shape, and branching. researchgate.netnih.gov

Physicochemical Descriptors: Properties like molar refractivity (MR), logP (a measure of lipophilicity), and polarizability are calculated to understand the molecule's behavior in biological systems. researchgate.net

Given the large number of calculated descriptors, a critical step is the selection of a smaller, relevant subset to build the QSAR model. This prevents overfitting and ensures the model's predictive power. Methods like the Genetic Algorithm (GA) and the Heuristic Method (HM) are utilized for this purpose. nih.govarchivepp.com These techniques identify descriptors that have a high correlation with biological activity but low correlation with each other, ensuring they are independent variables. nih.govbiolscigroup.us

Table 1: Examples of Molecular Descriptors Used in Benzamide Derivative Research

| Descriptor Category | Specific Descriptor | Description |

|---|---|---|

| Quantum Chemical | EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the molecule's ability to donate electrons. biolscigroup.us |

| Quantum Chemical | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the molecule's ability to accept electrons. researchgate.net |

| Quantum Chemical | Dipole Moment (μ) | Measures the overall polarity of the molecule. biolscigroup.us |

| Topological | Topological Diameter | Describes the molecular size based on atom connectivity. nih.gov |

| Physicochemical | LogP | Represents the lipophilicity or hydrophobicity of the compound. researchgate.net |

Statistical Model Development and Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the benzamide derivatives. wikipedia.org Multiple Linear Regression (MLR) is a commonly used statistical technique to generate a linear QSAR equation. biolscigroup.usresearchgate.net More advanced machine learning methods, such as Support Vector Regression (SVR) and Random Forest (RF), are also employed to capture complex, non-linear relationships. nih.govnih.gov

The development of a QSAR model is incomplete without rigorous validation to assess its reliability, robustness, and predictive performance. wikipedia.org Validation is performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the initial training dataset. A widely used method is leave-one-out cross-validation (LOO-CV), which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. wikipedia.org

External Validation: The model's true predictive power is evaluated using an external test set—a subset of compounds that were not used during the model development phase. researchgate.net

Several statistical metrics are crucial for validating a QSAR model:

Coefficient of determination (R²): Indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit. biolscigroup.us

Cross-validated correlation coefficient (Q² or Q²cv): Measures the predictive accuracy of the model through internal cross-validation. A Q² value greater than 0.5 is generally considered acceptable. biolscigroup.us

Fisher's test value (F): Represents the statistical significance of the model. biolscigroup.us

Standard deviation (S) or Mean Squared Error (MSE): Indicates the model's precision. biolscigroup.usresearchgate.net

A robust and predictive QSAR model is characterized by high values of R² and Q², a high F value, and a low S value. biolscigroup.us The difference between R² and Q² should also be minimal to ensure the model is not overfitted. biolscigroup.us

Table 2: Key Statistical Indicators for QSAR Model Validation

| Statistical Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. biolscigroup.us | High value (e.g., > 0.8) |

| Q²cv (Cross-Validation Coefficient) | Measures the predictive power of the model on the training data. biolscigroup.us | High value (e.g., > 0.5) |

| R²test (External Validation R²) | Measures the predictive power on an external test set. researchgate.net | High value (e.g., > 0.6) |

| F (Fisher's F-test value) | Assesses the overall statistical significance of the regression model. biolscigroup.us | High value |

| S or MSE (Standard Deviation/Error) | Indicates the absolute error between predicted and observed values. researchgate.net | Low value |

Predictive Modeling for Novel Benzamide Derivatives

A successfully validated QSAR model serves as a powerful predictive tool for the design of new benzamide derivatives with potentially enhanced biological activity. nih.govwikipedia.org By analyzing the QSAR equation, researchers can identify which molecular descriptors (and thus, which structural features) are most influential in determining the desired activity. nih.gov

The predictive modeling process involves:

Virtual Design: New benzamide molecules are designed in silico by modifying the core structure with different functional groups, guided by the insights from the QSAR model. For instance, if the model indicates that lower lipophilicity improves activity, modifications will be made to decrease the LogP value. researchgate.net

Descriptor Calculation: The same set of molecular descriptors used to build the model is calculated for the newly designed compounds.

Activity Prediction: The validated QSAR equation is used to predict the biological activity (e.g., pIC50) of these novel derivatives before they are synthesized. nih.gov

Screening and Selection: The designed compounds are screened based on their predicted activities. Those with the most promising profiles are selected as candidates for chemical synthesis and subsequent experimental testing. nih.govnih.gov

This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active, thereby saving considerable time and resources. biolscigroup.us Studies have shown that novel benzimidazole (B57391) derivatives designed using QSAR models exhibited higher predicted activity levels than existing reference compounds. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Benzamide Compounds

While QSAR and molecular docking provide valuable static pictures of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how benzamide compounds behave within a biological environment over time. tandfonline.comrsc.orgresearchgate.net MD simulations are computational methods that model the physical movements of atoms and molecules.

In the context of benzamide research, MD simulations are used to:

Assess Complex Stability: After a benzamide derivative is docked into the active site of a target protein, MD simulations are run to determine if the binding pose is stable. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over the simulation time; a stable RMSD plot suggests a stable binding complex. researchgate.netnih.gov

Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between the benzamide ligand and the protein receptor. mdpi.com This helps to understand the key factors driving the binding affinity.

Explore Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture conformational changes that occur upon ligand binding, providing a more realistic representation of the interaction than static docking. rsc.org

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are often used to describe the interactions between atoms in the system, including the benzamide ligand, the protein, and water molecules. tandfonline.com These simulations provide crucial validation for docking studies and offer deeper insights into the mechanism of action of benzamide derivatives at an atomic level. tandfonline.com

Structure Activity Relationship Sar Studies of Benzamide Derivatives

Impact of Substituent Position and Nature on Biological Activities

The placement and chemical characteristics of substituents on the benzamide (B126) scaffold are critical determinants of biological efficacy. Studies have shown that even minor changes can lead to substantial differences in activity.

The presence of alkyl groups, such as isopropyl and methyl, on the benzamide ring plays a significant role in modulating the biological activity of these compounds. The size, lipophilicity, and position of these groups can influence how the molecule interacts with its target receptor. For instance, in a series of 3,5-disubstituted benzamide analogues designed as glucokinase activators, the nature of the substituents at the 3 and 5 positions was found to be critical for their activity. nih.gov

While a comprehensive SAR study specifically detailing the incremental effects of 3-isopropyl and 5-methyl groups on a simple benzamide is not extensively available in the public domain, research on related structures provides valuable insights. For example, in a study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, which share a similar substitution pattern on the aromatic ring, the presence of the isopropyl and methyl groups was a foundational element for their antimicrobial activity. psu.edu The variation in activity in this study was achieved by modifying the acyl group attached to the benzimidazolone core, highlighting the interplay between the alkyl-substituted ring and other parts of the molecule.

The following table summarizes the antimicrobial activity of selected 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, demonstrating the influence of the acyl substituent in the context of the 1-isopropyl-5-methyl substituted ring system.

| Compound ID | Acyl Group | Target Organism | Activity (MIC in µg/mL) |

| 5-07 | 3-Methylbenzoyl | Bacillus cereus | >50 |

| Bacillus subtilis | 50 | ||

| Staphylococcus aureus | 25 | ||

| Escherichia coli | >50 | ||

| Pseudomonas aeruginosa | >50 | ||

| 5-19 | 4-Chlorobenzoyl | Bacillus cereus | 50 |

| Bacillus subtilis | 25 | ||

| Staphylococcus aureus | 12.5 | ||

| Escherichia coli | 50 | ||

| Pseudomonas aeruginosa | 50 |

Data sourced from a study on benzimidazolone derivatives, which provides insights into the role of substituents in a related scaffold. psu.edu

In the context of glucokinase activators, a series of pyrazole (B372694) benzamide derivatives with substitutions on the amide nitrogen, such as 3-methylpyridine (B133936) and 4-phenoxymethyl sulfone groups, were synthesized and evaluated. nih.gov These modifications were shown to be crucial for the observed antihyperglycemic activity.

Furthermore, studies on other classes of benzamide derivatives have consistently demonstrated the importance of N-substitution. For instance, in the development of inhibitors for SARS-CoV papain-like protease, the (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide showed that the N-substituent plays a critical role in binding to the S3 and S4 pockets of the enzyme. nih.gov

Elucidation of Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For benzamide derivatives, the key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

A computational study on benzamide derivatives as glucokinase activators identified a pharmacophore hypothesis (ADRR_1) that includes an acceptor, a donor, and two aromatic rings as essential features for activity. nih.gov The benzamide moiety itself can act as a crucial hydrogen-bonding unit, with the amide N-H serving as a donor and the carbonyl oxygen as an acceptor. The 3-isopropyl and 5-methyl groups contribute to the hydrophobic character of the molecule, which can be critical for binding to hydrophobic pockets within the target protein.

The general pharmacophoric features for a series of benzamide derivatives are summarized in the table below:

| Pharmacophoric Feature | Corresponding Structural Element | Role in Target Interaction |

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the target protein. |

| Aromatic Ring | Benzene (B151609) Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Isopropyl and Methyl Substituents | Interacts with hydrophobic pockets in the target protein. |

Design Principles for Optimized Benzamide Derivatives

The design of optimized benzamide derivatives is guided by SAR studies and pharmacophore modeling. A key principle is bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to improve activity or pharmacokinetic profiles.

In the design of novel benzamide-based pesticides, a pyridine-linked 1,2,4-oxadiazole (B8745197) was introduced as a bioisostere. nih.gov The resulting compounds showed good fungicidal and larvicidal activities. The study also highlighted that less steric hindrance on the aniline (B41778) part of the molecule could lead to increased activity, suggesting that the size and conformation of the N-substituent are critical design parameters. nih.gov

For the 3-isopropyl-5-methylbenzamide scaffold, optimization could involve:

Modification of the amide N-substituent: Introducing different alkyl or aryl groups to probe the size and nature of the binding pocket.

Bioisosteric replacement of the amide bond: Replacing the amide with other linkers to alter the compound's stability and hydrogen bonding capacity.

Further substitution on the aromatic ring: Adding other functional groups to enhance target interactions or modulate physicochemical properties.

Comparative SAR Analysis with Related Chemical Scaffolds

Comparing the SAR of benzamides with related scaffolds can provide valuable insights for drug design. Benzimidazolones, for example, share a core aromatic structure with benzamides but have a different heterocyclic ring.

A study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives showed that these compounds possess antimicrobial activity. psu.edu While the core scaffold is different from a simple benzamide, the fact that the 1-isopropyl-5-methyl substitution pattern is present in a biologically active molecule suggests that this substitution may be favorable for certain biological targets. The SAR of these benzimidazolones was primarily driven by the nature of the 3-acyl group, indicating that for this scaffold, this position is key for modulating activity. psu.edu

In contrast, for some benzamide series, such as the glucokinase activators, the focus of SAR is on the 3,5-substituents of the benzamide ring and the N-substituent. nih.gov This highlights how the core scaffold can influence which positions are most critical for derivatization and optimization of biological activity.

Mechanistic Investigations of Benzamide Mediated Biological Processes

Enzyme Inhibition Kinetics and Mechanism Determination

The study of enzyme kinetics is crucial for elucidating the mechanism of action of inhibitor compounds. Techniques such as Lineweaver-Burk and Dixon plots are standard methods used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, often expressed as the inhibition constant (Kᵢ).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov Various benzamide (B126) derivatives have been synthesized and evaluated as inhibitors of both AChE and BChE.

Research has shown that certain N-benzyl benzamide derivatives are potent and selective inhibitors of BChE, with IC₅₀ values ranging from picomolar to nanomolar. nih.gov For instance, a series of N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives demonstrated significant inhibitory activity against AChE, with Kᵢ values in the nanomolar range. nih.gov The most effective compound from this series, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide, was identified as a lead compound with a Kᵢ of 15.51 ± 1.88 nM. nih.gov

Kinetic analyses often reveal a mixed-type inhibition mechanism. For example, a study on benzamide and picolinamide (B142947) derivatives found that the most potent AChE inhibitor, compound 7a, exhibited mixed-type inhibition. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Similarly, some 2-hydroxy-N-phenylbenzamides (salicylanilides) have been shown to cause mixed inhibition of both cholinesterases. nih.gov

Interactive Data Table: Inhibition of Cholinesterases by Benzamide Derivatives

| Compound Class/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Reference |

|---|---|---|---|---|

| N-benzyl benzamide derivatives | BChE | pM to nM range | Not specified | nih.gov |

| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | AChE | Kᵢ = 15.51 ± 1.88 nM | Not specified | nih.gov |

| Picolinamide derivative (7a) | AChE | IC₅₀ = 2.49 ± 0.19 µM | Mixed-type | nih.gov |

| 2-Hydroxy-N-phenylbenzamides | AChE | IC₅₀ = 33.1 to 85.8 µM | Mixed | nih.gov |

| 2-Hydroxy-N-phenylbenzamides | BChE | IC₅₀ = 53.5 to 228.4 µM | Mixed | nih.gov |

| Isoindolinedione-benzamide pyridinium (B92312) (7c) | BChE | IC₅₀ = 0.08 ± 0.01 µM | Not specified | nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. wikipedia.org Several classes of benzamide derivatives have been investigated as tyrosinase inhibitors.

Kinetic studies, utilizing Lineweaver-Burk and Dixon plots, have been instrumental in defining the inhibitory mechanism. For example, a series of N-arylated-4-yl-benzamides bearing a bi-heterocyclic thiazole-triazole core were synthesized, and the most potent compound was found to inhibit mushroom tyrosinase non-competitively, with a Kᵢ value of 0.016 μM. nih.govnih.govnih.gov This non-competitive mechanism indicates that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. nih.govnih.govnih.gov

Another study on N-(acryloyl)benzamide derivatives also identified potent inhibitors of mushroom tyrosinase, with some compounds showing stronger inhibition than the standard, kojic acid. researchgate.net Docking studies often complement kinetic data, suggesting that these inhibitors can bind effectively within the enzyme's active site or allosteric sites. researchgate.net

Interactive Data Table: Tyrosinase Inhibition by Benzamide Derivatives

| Compound Class/Derivative | Enzyme Source | IC₅₀ / Kᵢ | Inhibition Type | Reference |

|---|---|---|---|---|

| N-arylated-4-yl-benzamide (9c) | Mushroom | Kᵢ = 0.016 μM | Non-competitive | nih.govnih.govnih.gov |

| N-(acryloyl)benzamide (1a) | Mushroom | 36.71 ± 2.14% inhibition | Not specified | researchgate.net |

| N-(acryloyl)benzamide (1j) | Mushroom | 25.99 ± 2.77% inhibition | Not specified | researchgate.net |

| Kojic Acid (Standard) | Mushroom | IC₅₀ = 16.83 ± 1.16 µM | Not specified | nih.gov |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govsigmaaldrich.com It catalyzes the oxidation of succinate to fumarate. mdpi.com Inhibitors of this enzyme, known as SDHIs, are widely used as fungicides in agriculture because they disrupt fungal respiration. nih.govnih.govfrontiersin.org

The SDHI class of fungicides includes several chemical groups, such as phenyl-benzamides and pyridinyl-ethyl-benzamides. nih.gov These compounds act by blocking the ubiquinone-binding site (Q-site) of the SDH complex, thereby inhibiting electron transfer and halting cellular respiration in fungi. mdpi.comnih.gov

Research into novel SDHI derivatives continues to yield potent fungicide candidates. For instance, a study on novel SDHI derivatives, where carbonyl and amide groups were inverted, identified a compound (5i) with a broad spectrum of activity against several fungi. bldpharm.com Its efficacy against Sclerotinia sclerotiorum (EC₅₀ of 0.73 μg/mL) was comparable to the commercial fungicide boscalid. bldpharm.com Molecular docking studies confirmed that these compounds could form hydrogen bonds with key amino acid residues, such as TYR58 and TRP173, within the SDH enzyme. bldpharm.com

Interactive Data Table: Activity of Benzamide SDHIs Against Fungal Pathogens

| Compound/Fungicide | Pathogen | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Derivative 5i | Sclerotinia sclerotiorum | 0.73 | bldpharm.com |

| Boscalid (Standard) | Sclerotinia sclerotiorum | 0.51 | bldpharm.com |

| Fluxapyroxad (Standard) | Sclerotinia sclerotiorum | 0.19 | bldpharm.com |

| Derivative 5i | Rhizoctonia cerealis | 4.61 | bldpharm.com |

| Derivative 5p | Rhizoctonia cerealis | 6.48 | bldpharm.com |

Histone Deacetylase (HDAC) Enzyme Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in regulating gene expression. nih.gov Aberrant HDAC activity is linked to various diseases, particularly cancer, making HDAC inhibitors (HDACis) a significant area of therapeutic research. chemspider.comontosight.ai

Benzamides represent a major class of HDAC inhibitors. chemspider.com Their mechanism of action involves the chelation of the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govchemspider.com The crystal structure of HDAC2 complexed with a benzamide inhibitor revealed that the compound coordinates the catalytic zinc ion through both its carbonyl and amino groups, forming an unusual seven-membered ring. nih.gov This interaction is critical for inhibiting the enzyme's deacetylase activity.

Different benzamide derivatives have been developed to target specific HDAC isoforms. For example, novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDACs (HDAC1 and HDAC2) at nanomolar concentrations. A modular combinatorial chemistry approach has also led to the development of a class I selective KDACi with a preference for HDAC1. nih.gov

Interactive Data Table: Inhibition of HDACs by Benzamide Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Activity | Mechanism Feature | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-(4-phenyl)benzamide | HDAC2 | Not specified | 7-membered ring Zn²⁺ chelation | nih.gov |

| N-(2-aminophenyl)-benzamides | HDAC1, HDAC2 | Nanomolar concentrations | Zinc-binding group | |

| Benzamide-based derivatives | Class I HDACs | Potent inhibition | Modification of molecule length and substitutions | |

| Vinyl-containing aminophenyl-benzamide (7) | HDAC1 selective | Not specified | Active site stabilization | nih.gov |

Inosine 5'-monophosphate dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov This makes it a critical target for the development of anticancer, antiviral, and immunosuppressive agents, as rapidly proliferating cells have a high demand for guanine nucleotides. nih.govnih.gov

Benzamide riboside is a notable IMPDH inhibitor. Its mechanism of action is indirect; it must first be metabolized within the cell to its active form, benzamide adenine (B156593) dinucleotide (BAD). This NAD analogue then binds to the NAD⁺ site on the IMPDH enzyme, inhibiting its function. Studies have shown that this inhibition leads to the depletion of GTP and dGTP pools, which can selectively inhibit tumor cell growth and induce apoptosis.

A nonhydrolyzable analogue of BAD, β-methylene-BAD, was synthesized and shown to be an inhibitor of both human IMPDH type I and type II, with an IC₅₀ value of 0.665 μM. wikipedia.org This demonstrates the direct inhibitory potential of BAD analogues on the enzyme. The development of IMPDH inhibitors is also being pursued for antimicrobial applications, as structural differences between mammalian and microbial IMPDHs may allow for selective targeting.

Interactive Data Table: Inhibition of IMPDH by Benzamide Derivatives

| Inhibitor | Target Enzyme | IC₅₀ | Mechanism of Action | Reference |

|---|---|---|---|---|

| Benzamide Riboside | IMPDH | Not specified | Metabolized to BAD, an NAD analogue | |

| β-Methylene-BAD (BAD analogue) | Human IMPDH Type I & II | 0.665 µM | Direct inhibition | wikipedia.org |

| Mycophenolic Acid (Non-benzamide) | IMPDH | Not specified | Uncompetitive inhibitor | |

| Tiazofurin (related compound) | IMPDH | Not specified | Metabolized to TAD, an NAD analogue |

h-NTPDase Inhibition

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of ectoenzymes that hydrolyze extracellular nucleotides. Four isoforms (h-NTPDase1, -2, -3, and -8) are involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer, making them attractive drug targets.

Recent research has focused on the synthesis of sulfamoyl-benzamide derivatives as selective inhibitors of h-NTPDases. These studies have identified compounds with potent and selective inhibitory activity in the sub-micromolar range. For example, one compound was found to be a potent inhibitor of h-NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM, while also showing activity against h-NTPDase3. Another derivative selectively blocked h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM. Molecular docking studies suggest that these inhibitors interact with key amino acid residues within the catalytic sites of the respective h-NTPDase isoforms.

Interactive Data Table: Inhibition of h-NTPDase Isoforms by Sulfamoyl-Benzamide Derivatives

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) | h-NTPDase1 | 2.88 ± 0.13 | |

| 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) | h-NTPDase3 | 0.72 ± 0.11 | |

| 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) | h-NTPDase2 | 0.27 ± 0.08 | |

| 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide) | h-NTPDase2 | 0.29 ± 0.07 | |

| 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide) | h-NTPDase2 | 0.13 ± 0.01 |

Molecular Level Interactions through Site-Directed Mutagenesis and Biochemical Assays6.3. Advanced Biophysical Techniques for Binding Affinity Measurements

It is possible that research on this compound exists in proprietary databases or has not yet been published. Until such data becomes publicly available, a detailed scientific article on the biological mechanisms of "3-Isopropyl-5-methylbenzamide" cannot be constructed.

Emerging Research Directions and Future Perspectives in Benzamide Chemistry

Multitargeting Approaches with Benzamide (B126) Derivatives

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov This has led to the rise of multitarget-directed ligands (MTDLs), single chemical entities capable of modulating multiple biological targets simultaneously. nih.govsemanticscholar.org Benzamide derivatives, with their versatile and readily modifiable structure, are proving to be excellent candidates for the design of such multitarget agents. mdpi.comresearchgate.net

Research Findings:

Recent studies have highlighted the potential of benzamide-based compounds in targeting key players in complex diseases. For instance, in the context of Alzheimer's disease, novel benzamide-hydroxypyridinone (HPO) hybrids have been designed to act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.govresearchgate.net This dual action addresses two significant pathological factors in Alzheimer's: the oxidative stress generated by MAO-B and the neurotoxicity induced by metal dysregulation. nih.gov One promising compound, 8g, from a reported series, exhibited potent and selective MAO-B inhibition with an IC50 value of 68.4 nM and significant iron-chelating properties. nih.govresearchgate.net

Similarly, in the realm of oncology, benzimidazole (B57391) derivatives, which share structural similarities with benzamides, are being explored as multi-target anticancer agents. researchgate.netnih.govnih.gov These compounds can disrupt microtubule polymerization, induce apoptosis, and inhibit key enzymes like poly (ADP-ribose) polymerase (PARP), all of which are crucial for cancer cell proliferation. nih.gov

The concept of multitargeting can be conceptually applied to 3-Isopropyl-5-methylbenzamide. Its structure could be modified to incorporate additional pharmacophores, enabling it to interact with multiple targets relevant to a specific disease state. For example, by introducing a group known to inhibit a particular enzyme alongside the inherent properties of the benzamide core, a novel MTDL could be developed.

Interactive Data Table: Examples of Multitargeting Benzamide Derivatives

| Compound Class | Targets | Therapeutic Area | Key Findings |

| Benzamide-hydroxypyridinones | MAO-B, Iron | Alzheimer's Disease | Compound 8g showed potent dual activity, reducing oxidative stress and metal-induced toxicity. nih.govresearchgate.net |

| N-benzyl benzamides | Butyrylcholinesterase (BChE) | Alzheimer's Disease | Exhibited sub-nanomolar inhibition of BChE, offering a potential therapeutic strategy. nih.gov |

| Benzimidazole-carboxamides | PARP | Cancer | Rucaparib and Veliparib are examples of benzimidazole-based PARP inhibitors used in cancer therapy. nih.gov |

Application of Artificial Intelligence and Machine Learning in Benzamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. mdpi.com These powerful computational tools can analyze vast datasets to predict the biological activities of compounds, identify novel drug targets, and even generate new molecular structures with desired properties. researchgate.netresearchgate.netbiomedres.us For the benzamide class, AI and ML are being employed to accelerate the design of new derivatives with enhanced efficacy and safety profiles. nih.gov

Research Findings:

Machine learning models, such as deep neural networks (DNNs) and support vector machines (SVMs), are being trained on large libraries of known benzamides and their biological data. nih.gov These models can then predict the bioactivity of new, untested benzamide structures, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net For instance, ML algorithms can be used to predict the binding affinity of a benzamide derivative to a specific protein target or to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.comrsc.org

Generative AI models are taking this a step further by designing entirely new benzamide molecules. rsc.org These models can learn the underlying chemical rules of successful benzamide drugs and then generate novel structures that are predicted to be active against a specific target. This approach has the potential to dramatically reduce the time and cost of drug discovery.

For a compound like this compound, AI could be used to predict its potential biological activities based on its structural features. Furthermore, generative models could design novel derivatives of this compound with optimized properties for a specific therapeutic application.

Novel Synthetic Routes and Sustainable Chemistry for Benzamide Production

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical chemistry. For benzamides, there is a continuous effort to move away from traditional synthetic routes that often involve harsh reagents and generate significant waste. The principles of green chemistry are being increasingly applied to the synthesis of these important compounds. rsc.orgmdpi.com

Research Findings:

One promising approach is the use of catalytic methods that minimize the use of stoichiometric reagents. For example, a manganese-catalyzed methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent has been reported as a green and sustainable method. rsc.org This process is highly efficient and selective, producing N-(methoxymethyl)benzamide derivatives with the liberation of dihydrogen as the only byproduct. rsc.org

Another green approach involves the direct synthesis of benzamides from carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid. google.com A patent describes a method for preparing benzamide compounds by reacting a carboxylic acid with ammonia (B1221849) gas in a solvent, a process that is simple, environmentally friendly, and high-yielding. google.com Enzymatic synthesis, using lipases, is also emerging as a sustainable alternative for amide bond formation. youtube.com

The synthesis of this compound could be achieved through these modern, sustainable methods. For instance, reacting 3-isopropyl-5-methylbenzoic acid with an amine in the presence of a suitable catalyst or enzyme would offer a greener alternative to traditional methods that might employ hazardous reagents like thionyl chloride.

Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of newly synthesized compounds is critical to ensure their purity, identity, and structural integrity. A variety of advanced analytical techniques are employed for the comprehensive analysis of benzamide derivatives. researchgate.netbldpharm.com

Research Findings:

Spectroscopic methods are fundamental to the characterization of benzamides.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different protons and carbons. researchgate.net

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. nist.gov

Mass spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) , are essential for assessing the purity of benzamide compounds. nih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both separation and identification. nih.gov For complex biological samples, advanced techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are used for quantitative analysis, as demonstrated in the determination of the benzamide histone deacetylase inhibitor MS-275 in human plasma. nih.gov

The comprehensive characterization of this compound would involve a combination of these techniques to confirm its structure and purity.

Interactive Data Table: Analytical Techniques for Benzamide Characterization

| Technique | Information Provided | Application Example |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity. researchgate.net | Elucidation of the structure of newly synthesized benzamide derivatives. researchgate.net |

| IR Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). nist.gov | Confirmation of the amide functional group in benzamide. slideshare.net |

| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov | Determination of the molecular weight of MS-275. nih.gov |

| HPLC | Purity assessment and separation from impurities. nih.gov | Purity analysis of synthesized benzamide compounds. |

| LC-MS/MS | Quantitative analysis in complex matrices. nih.gov | Quantification of MS-275 in human plasma samples. nih.gov |

Unexplored Biological Targets for Benzamide-Based Agents

While benzamides have been successfully developed into drugs for a range of conditions, there remains a vast landscape of unexplored biological targets that could be modulated by this versatile chemical scaffold. benthamscience.combenthamscience.com The search for novel targets is crucial for addressing unmet medical needs and expanding the therapeutic potential of benzamide derivatives. researchgate.net

Research Findings:

The central nervous system (CNS) continues to be a rich area for the discovery of new targets for benzamide-based drugs. benthamscience.combenthamscience.com Beyond the well-established dopamine (B1211576) and serotonin (B10506) receptors, researchers are investigating the potential of benzamides to modulate other CNS targets involved in neurodegenerative and psychiatric disorders. nih.gov Journals like "CNS & Neurological Disorders - Drug Targets" regularly publish research on emerging targets in this field. benthamscience.combenthamscience.com

In the realm of infectious diseases, the rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets. researchgate.net Benzamide derivatives could be designed to inhibit essential bacterial enzymes or disrupt other cellular processes that are not targeted by current antibiotics. researchgate.net

The potential biological targets for this compound are currently unknown. However, its structure could serve as a starting point for screening against a wide range of biological targets. High-throughput screening campaigns could identify unexpected activities, opening up new avenues for therapeutic development. The application of computational methods, such as inverse docking, could also help to identify potential protein targets for this and other unexplored benzamide derivatives.

Q & A